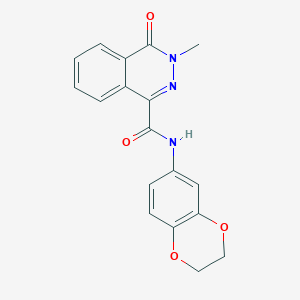![molecular formula C32H31N5OS B15103390 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B15103390.png)
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide is a complex organic compound that features a triazole ring, a naphthalene moiety, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the tert-butylphenyl and methylphenyl groups. The final steps involve the formation of the sulfanyl linkage and the condensation with naphthalen-1-ylmethylideneamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the imine group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and the sulfanyl group are key functional groups that contribute to its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenethylamine
- Phenethylamine
- 2-(p-Tolyl)ethylamine
- 2-(4-Chlorophenyl)ethylamine
Uniqueness
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide is unique due to its combination of a triazole ring, a naphthalene moiety, and various functional groups
Propiedades
Fórmula molecular |
C32H31N5OS |
|---|---|
Peso molecular |
533.7 g/mol |
Nombre IUPAC |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C32H31N5OS/c1-22-12-18-27(19-13-22)37-30(24-14-16-26(17-15-24)32(2,3)4)35-36-31(37)39-21-29(38)34-33-20-25-10-7-9-23-8-5-6-11-28(23)25/h5-20H,21H2,1-4H3,(H,34,38)/b33-20- |
Clave InChI |
UAXKXLHTGRXKPP-UCMJSZAQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B15103309.png)
![4-[4-(Furan-2-carbonyloxy)-3-methoxy-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid isopropyl ester](/img/structure/B15103319.png)


![2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15103334.png)
![N'-[(Z)-(2-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B15103335.png)
![5-Methyl-3-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15103338.png)
![2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone](/img/structure/B15103347.png)
![3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B15103352.png)
![N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B15103361.png)
![methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B15103371.png)
![5-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B15103377.png)

![1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B15103400.png)
